molecular formula C9H17NO2 B2691661 7,7-Dimethoxyspiro[3.3]heptan-2-amine CAS No. 2411279-23-5

7,7-Dimethoxyspiro[3.3]heptan-2-amine

Cat. No. B2691661
CAS RN: 2411279-23-5
M. Wt: 171.24
InChI Key: JQOPXZFSKCYFEO-UHFFFAOYSA-N
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Description

7,7-Dimethoxyspiro[3.3]heptan-2-amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential of psychoactive compounds. TMA-2 is a structural analog of mescaline, a naturally occurring psychedelic substance found in certain cacti.

Scientific Research Applications

Novel Terpenoid Insect Repellent

The nitrogen-containing terpene, closely related to the structural family of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, was identified as an effective insect repellent. Isolated from the defensive secretion of a milliped, it showcases repellent properties against ants and acts as a topical irritant to insects, highlighting its potential for development into natural insect repellent formulations (Smolanoff et al., 1975).

Synthetic Pathways and Substitution Reactions

Research into the synthesis and substitution reactions of spiro compounds, akin to 7,7-Dimethoxyspiro[3.3]heptan-2-amine, provides insights into their versatile chemical properties. The study demonstrated the possibility of substituting the dimethylamino group with other amines, indicating a breadth of applications in synthesizing novel compounds with varying functionalities (Vilsmaier & Kristen, 1982).

Advancements in Reductive Amination Techniques

The development of practical routes to 2,6-diazaspiro[3.3]heptanes through reductive amination showcases the compound's role in facilitating library or large-scale synthesis. This advancement underscores the potential of 7,7-Dimethoxyspiro[3.3]heptan-2-amine derivatives in diverse synthetic applications, including pharmaceuticals and materials science (Hamza et al., 2007).

Pd-Catalyzed Aryl Amination Reactions

The synthesis of a 2,6-diazaspiro[3.3]heptane building block and its application in Pd-catalyzed aryl amination reactions highlight the compound's utility in organic synthesis, particularly as a structural surrogate of piperazine. This research provides a foundation for the synthesis of diverse N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, offering valuable insights into the chemical versatility of spiro compounds (Burkhard & Carreira, 2008).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of compounds featuring 7,7-Dimethoxyspiro[3.3]heptan-2-amine analogs contribute to our understanding of their electronic and vibrational structures. This research has implications for the design of materials with specific optical or electronic properties, enhancing the utility of spiro compounds in materials science (Christidis et al., 1995).

Biobased Amines for Sustainable Chemistry

The exploration of biobased amines, including derivatives of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, underscores their significance in the development of sustainable polymers. This research aligns with the growing interest in biobased monomers and polymers, highlighting the potential of such compounds in reducing reliance on fossil fuels and enhancing environmental sustainability (Froidevaux et al., 2016).

properties

IUPAC Name

7,7-dimethoxyspiro[3.3]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOPXZFSKCYFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC12CC(C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethoxyspiro[3.3]heptan-2-amine

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